Duartin (-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

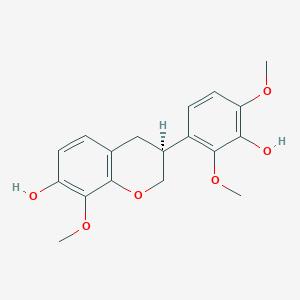

Duartin (-), a naturally occurring isoflavonoid isolated from plants such as Dalbergia species, has garnered scientific interest due to its diverse pharmacological properties. Structurally, it belongs to the flavonoid class, characterized by a 3-phenylchroman backbone with specific substitutions, including hydroxyl and methoxy groups, which influence its bioactivity . Key studies highlight its role as a cathepsin V (cat-V) inhibitor, where molecular docking simulations reveal interactions with critical residues in the enzyme's active site, such as Trp189, Asp162, and Gly68 . Additionally, Duartin (-) exhibits anti-inflammatory activity in rodent models, comparable to other isoflavonoids like claussequinone and the citrus flavonoid hesperidin . However, its antioxidant capacity is diminished due to O-methylation at the 2′-position, a structural modification that reduces radical scavenging activity in DPPH assays .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DUARTIN can be synthesized through various organic synthesis methods. One common approach involves the use of flavonoid precursors, which undergo hydroxylation and methoxylation reactions to form the desired isoflavone structure. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol under controlled temperature and pressure .

Industrial Production Methods: In an industrial setting, DUARTIN can be produced using large-scale extraction methods from Kaempferia parviflora. Techniques such as Soxhlet extraction, supercritical fluid extraction, and ultrasound-assisted extraction are employed to isolate the compound efficiently . These methods ensure high yield and purity of the compound for further applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen: DUARTIN durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: DUARTIN kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können DUARTIN in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das DUARTIN-Molekül einführen und so seine Eigenschaften verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂) unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) in wasserfreien Lösungsmitteln.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Alkylierungsmittel unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von DUARTIN, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

DUARTIN hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Flavonoide und Isoflavone verwendet.

5. Wirkmechanismus

DUARTIN übt seine Wirkungen hauptsächlich durch die Hemmung von TPC2-Kanälen aus, die an der Regulierung der Melaninproduktion in Melanosomen beteiligt sind . Durch die Blockierung dieser Kanäle erhöht DUARTIN die Melaninproduktion und hemmt die Proliferation, Migration und Invasion von Melanomzellen . Dieser Mechanismus beinhaltet die Modulation des intrazellulären Kalziumspiegels und nachgeschalteter Signalwege, die das Zellwachstum und die Zelldifferenzierung kontrollieren .

Ähnliche Verbindungen:

Genistein: Ein weiteres Isoflavon mit ähnlichen biologischen Aktivitäten, darunter Tyrosinase-Hemmung und Antikrebs-Eigenschaften.

Naringenin: Ein Flavonoid, das für seine antioxidativen und entzündungshemmenden Wirkungen bekannt ist.

Daidzein: Ein Isoflavon mit östrogenen und Antikrebs-Eigenschaften.

Einzigartigkeit von DUARTIN: DUARTIN ist einzigartig aufgrund seiner spezifischen Hemmung von TPC2-Kanälen, was es von anderen Isoflavonen und Flavonoiden unterscheidet. Dieser einzigartige Wirkmechanismus macht DUARTIN zu einem vielversprechenden Kandidaten für gezielte Therapien bei Melanomen und anderen Erkrankungen, die mit der Melaninregulierung zusammenhängen .

Wirkmechanismus

DUARTIN exerts its effects primarily by inhibiting TPC2 channels, which are involved in the regulation of melanin production in melanosomes . By blocking these channels, DUARTIN increases melanin production and inhibits the proliferation, migration, and invasion of melanoma cells . This mechanism involves the modulation of intracellular calcium levels and downstream signaling pathways that control cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Duartin (-) shares structural homology with several flavonoids and isoflavonoids, but its bioactivity profile diverges due to specific substitutions (Table 1).

Table 1: Structural and Functional Comparison of Duartin (-) with Analogues

Mechanism-Specific Comparisons

- Antioxidant Activity : Unlike catechin, which has a catechol group in the B-ring enabling high DPPH scavenging, Duartin (-)’s 2′-O-methylation introduces steric hindrance, reducing electron donation to free radicals .

- Enzyme Inhibition : Duartin (-) binds cathepsin V through hydrogen bonds and hydrophobic interactions in the S1–S3 pockets, a mechanism distinct from hesperidin’s lipase inhibition via glycosidic moiety interactions .

- Anti-inflammatory Effects: In comparative studies, Duartin (-) outperformed claussequinone in reducing edema in mice, likely due to enhanced membrane permeability from its methoxy group .

Pharmacological Synergies and Limitations

- Synergy with Hesperidin : Both compounds reduce inflammation, but hesperidin’s hypolipidemic effects complement Duartin (-)’s enzyme-targeted activity .

- Limitations: Duartin (-)’s low solubility and O-methylation-driven metabolic stability may limit bioavailability compared to unmethylated flavonoids like catechin .

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Duartin (-) from natural sources?

To isolate Duartin (-), researchers typically employ chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic methods (NMR, MS) for structural elucidation . For reproducibility, experimental protocols must detail solvent systems, retention times, and purity validation (e.g., ≥95% by HPLC). Evidence of stereochemical configuration should be confirmed via X-ray crystallography or comparative spectral databases .

Q. How can researchers design initial bioactivity screening assays for Duartin (-) to ensure statistical robustness?

Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized cell lines (e.g., HEK-293, HeLa) and include positive/negative controls. Replicate experiments at least three times to account for biological variability. Statistical power analysis should guide sample sizes, and data normalization (e.g., to baseline activity) is critical for minimizing batch effects .

Q. What are the key challenges in synthesizing Duartin (-) de novo, and how can they be mitigated?

Challenges include regioselectivity in flavonoid backbone formation and stereochemical control. Mitigation strategies:

- Use protecting groups (e.g., acetyl for hydroxyls) during synthesis.

- Employ asymmetric catalysis for chiral centers.

- Validate intermediates via LC-MS and compare spectral data with natural isolates .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for Duartin (-)?

Contradictions often arise from pharmacokinetic limitations (e.g., poor bioavailability). Address this by:

- Conducting ADMET assays early (e.g., solubility, metabolic stability).

- Using nanoformulations or prodrug strategies to enhance delivery.

- Applying Bayesian statistical models to reconcile discrepant datasets .

Q. What advanced computational methods are suitable for predicting Duartin (-)'s molecular targets and off-target interactions?

Use molecular docking (AutoDock Vina, Schrödinger) with homology-modeled protein structures. Validate predictions via:

- Molecular dynamics simulations to assess binding stability.

- Chemoproteomics (e.g., thermal shift assays) for experimental confirmation. Cross-reference results with databases like ChEMBL to identify potential off-targets .

Q. How can multi-omics approaches clarify Duartin (-)'s mechanism of action in complex biological systems?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks. Apply machine learning (e.g., random forests) to prioritize high-confidence targets and validate with CRISPR-Cas9 knockouts .

Q. What strategies optimize experimental design for dose-response studies of Duartin (-) to avoid Type I/II errors?

- Use a log-scale concentration range (e.g., 1 nM–100 μM) with ≥6 data points.

- Apply nonlinear regression (four-parameter logistic model) for IC₅₀/EC₅₀ calculations.

- Include internal replicates and blinded analysis to reduce bias.

- Power analysis should determine sample size (α=0.05, β=0.2) .

Q. Methodological Challenges & Contradictions

Q. How to address variability in Duartin (-)'s reported bioactivity across different research groups?

Potential sources:

- Compound purity (validate via COA and orthogonal methods like HRMS).

- Assay conditions (pH, temperature, serum content). Solution: Adopt SOPs from consensus guidelines (e.g., NIH Assay Guidance Manual) and share raw data via repositories like Zenodo .

Q. What criteria determine whether contradictory findings on Duartin (-)'s toxicity warrant further investigation?

Prioritize studies where:

- Toxicity is dose-dependent and reproducible across models.

- Mechanisms align with known pathways (e.g., oxidative stress, apoptosis).

- Clinical relevance is supported by epidemiological data or structural analogs .

Q. How to design interdisciplinary studies integrating Duartin (-)'s chemical ecology and pharmacological potential?

Combine ethnobotanical surveys (identifying natural sources) with synthetic biology (e.g., heterologous expression in E. coli). Use ecological network analysis to predict synergistic interactions and compare with in silico drug combination models .

Eigenschaften

CAS-Nummer |

17934-04-2 |

|---|---|

Molekularformel |

C18H20O6 |

Molekulargewicht |

332.3 g/mol |

IUPAC-Name |

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m1/s1 |

InChI-Schlüssel |

QVVPJFBYFYYVDM-LLVKDONJSA-N |

SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Isomerische SMILES |

COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Kanonische SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Synonyme |

[S,(-)]-3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-2H-1-benzopyran-7-ol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.